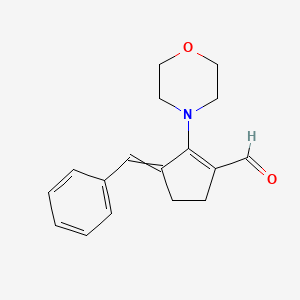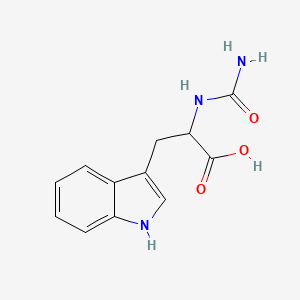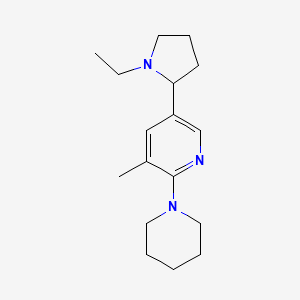
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzylidene group, a morpholine ring, and a cyclopentene carbaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde typically involves the condensation of benzaldehyde with 2-morpholin-4-yl-cyclopent-1-enecarbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid.
Reduction: 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol.
Substitution: Various substituted benzylidene derivatives, depending on the substituent introduced.
Scientific Research Applications
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is not well-understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The benzylidene group may facilitate binding to aromatic residues in proteins, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enemethanol: A reduced form of the compound with a primary alcohol group.
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-ene-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.
Uniqueness
3-Benzylidene-2-morpholin-4-yl-cyclopent-1-enecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules, enhancing its value in scientific research and industrial applications .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2 |
InChI Key |
VPFJNVZPSMYAON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)





![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

